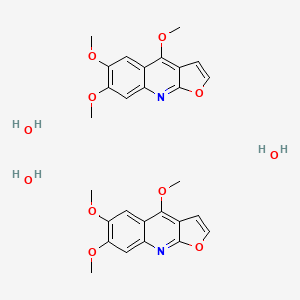
2-(2-Octylphenyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Octylphenyl)pyridine is an organic compound that belongs to the class of pyridine derivatives. Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N. The compound this compound features a pyridine ring substituted with an octylphenyl group at the second position. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Octylphenyl)pyridine typically involves the coupling of 2-bromopyridine with 2-octylphenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like toluene or ethanol. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
化学反応の分析
Types of Reactions: 2-(2-Octylphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated pyridine derivatives.
科学的研究の応用
2-(2-Octylphenyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
作用機序
The mechanism of action of 2-(2-Octylphenyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, as a ligand, it can coordinate with metal ions, influencing the catalytic activity of metalloenzymes. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
2-Phenylpyridine: A simpler analog with a phenyl group instead of an octylphenyl group.
2-(2-Ethylphenyl)pyridine: A derivative with an ethylphenyl group, offering different steric and electronic properties.
2-(2-Decylphenyl)pyridine: A compound with a longer alkyl chain, affecting its solubility and interaction with biological membranes.
Uniqueness: 2-(2-Octylphenyl)pyridine stands out due to its specific octylphenyl substitution, which imparts unique hydrophobic characteristics and influences its interaction with biological systems and materials. This makes it particularly valuable in applications requiring specific solubility and binding properties.
特性
分子式 |
C19H25N |
|---|---|
分子量 |
267.4 g/mol |
IUPAC名 |
2-(2-octylphenyl)pyridine |
InChI |
InChI=1S/C19H25N/c1-2-3-4-5-6-7-12-17-13-8-9-14-18(17)19-15-10-11-16-20-19/h8-11,13-16H,2-7,12H2,1H3 |
InChIキー |
FRNVQRPLDGBTHA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1=CC=CC=C1C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


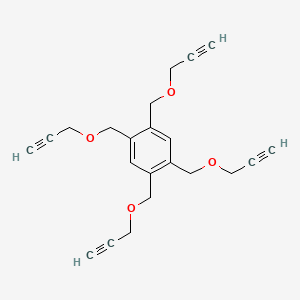

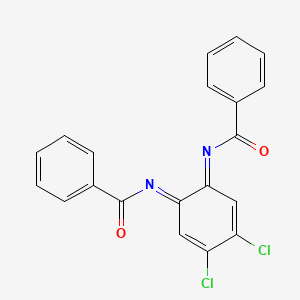
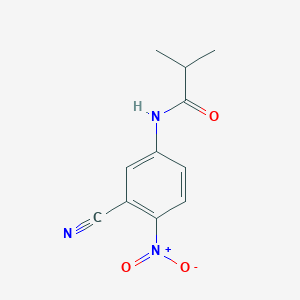

![4-[(2-Ethyl-2H-tetrazol-5-yl)methyl]aniline](/img/structure/B12533144.png)
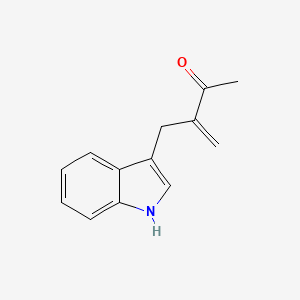
![(E)-Methyl[(4-nitrophenyl)(phenyl)methylidene]oxidanium](/img/structure/B12533158.png)

![3-[({[5-(4-Hydroxyphenyl)pyridin-3-yl]methyl}amino)methyl]phenol](/img/structure/B12533178.png)

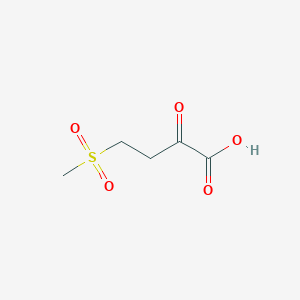
![4-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}cyclohexa-2,5-dien-1-one](/img/structure/B12533196.png)
